molecular formula C13H12N2O B5884996 1-Methyl-2-(5-methyl-furan-2-yl)-1H-benzoimidazole CAS No. 78706-13-5

1-Methyl-2-(5-methyl-furan-2-yl)-1H-benzoimidazole

Cat. No.: B5884996
CAS No.: 78706-13-5
M. Wt: 212.25 g/mol
InChI Key: MBTPAVDRBHQQTE-UHFFFAOYSA-N
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Description

1-Methyl-2-(5-methyl-furan-2-yl)-1H-benzoimidazole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a benzimidazole core substituted with a methyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(5-methyl-furan-2-yl)-1H-benzoimidazole typically involves the condensation of o-phenylenediamine with 5-methylfurfural under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(5-methyl-furan-2-yl)-1H-benzoimidazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of furanones or other oxygenated derivatives.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Introduction of various substituents on the benzimidazole ring.

Scientific Research Applications

1-Methyl-2-(5-methyl-furan-2-yl)-1H-benzoimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(5-methyl-furan-2-yl)-1H-benzoimidazole involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The furan ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

    2-Methylbenzimidazole: Similar structure but lacks the furan ring.

    5-Methylfurfural: Contains the furan ring but lacks the benzimidazole core.

    Benzimidazole: The parent compound without any substituents.

Uniqueness: 1-Methyl-2-(5-methyl-furan-2-yl)-1H-benzoimidazole is unique due to the presence of both the benzimidazole and furan rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-methyl-2-(5-methylfuran-2-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-9-7-8-12(16-9)13-14-10-5-3-4-6-11(10)15(13)2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTPAVDRBHQQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501238714
Record name 1-Methyl-2-(5-methyl-2-furanyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78706-13-5
Record name 1-Methyl-2-(5-methyl-2-furanyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78706-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-(5-methyl-2-furanyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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